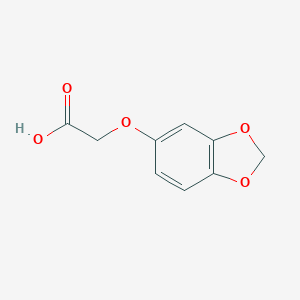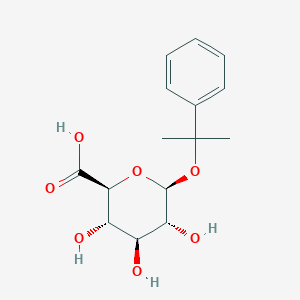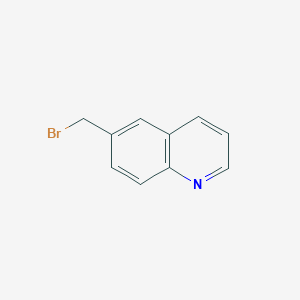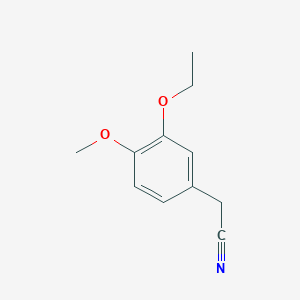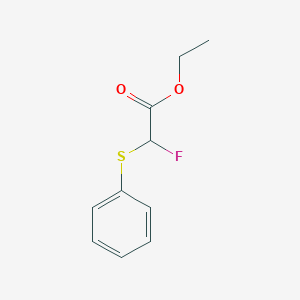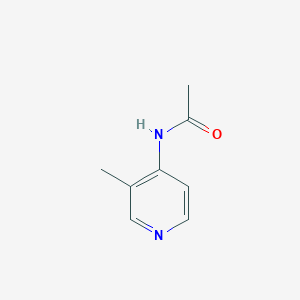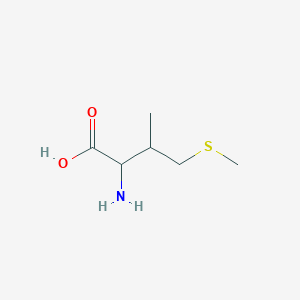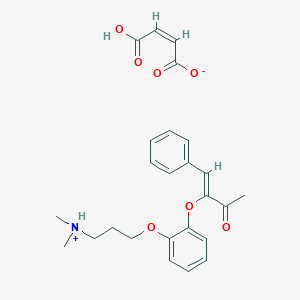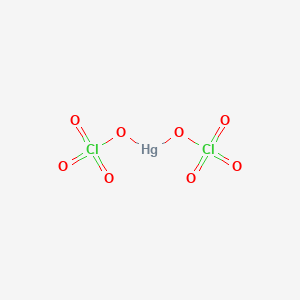
Diperchloryloxymercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a white crystalline solid that is highly toxic and corrosive. This compound has been used in various fields, including medical, environmental, and industrial research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diperchloryloxymercury can be synthesized by reacting mercury(II) oxide (HgO) with perchloric acid (HClO4). The reaction is typically carried out under controlled conditions to ensure safety and to obtain a pure product. The general reaction is as follows:
HgO+2HClO4→Hg(ClO4)2+H2O
The reaction is exothermic and should be conducted in a well-ventilated area with appropriate safety measures due to the toxic nature of the reactants and products.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, concentration of reactants, and reaction time, to ensure high yield and purity. The use of specialized equipment to handle toxic and corrosive chemicals is essential in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Diperchloryloxymercury undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent due to the presence of perchlorate ions.
Reduction: It can be reduced to elemental mercury under certain conditions.
Substitution: It can participate in substitution reactions where the perchlorate ions are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or zinc (Zn) in acidic conditions can be used.
Substitution: Ligands such as chloride (Cl-) or nitrate (NO3-) can replace perchlorate ions under appropriate conditions.
Major Products Formed
Oxidation: Formation of higher oxidation state compounds or oxides.
Reduction: Formation of elemental mercury (Hg).
Substitution: Formation of mercury compounds with different ligands, such as mercuric chloride (HgCl2) or mercuric nitrate (Hg(NO3)2).
Wissenschaftliche Forschungsanwendungen
Diperchloryloxymercury has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and analytical methods.
Biology: Studied for its effects on biological systems, particularly its toxicity and interaction with biological molecules.
Medicine: Investigated for potential therapeutic uses, although its high toxicity limits its direct application.
Industry: Used in the production of other mercury compounds and in certain industrial processes requiring strong oxidizing agents.
Wirkmechanismus
The mechanism of action of diperchloryloxymercury involves its ability to act as an oxidizing agent. It can oxidize various substrates, leading to the formation of reactive intermediates. The molecular targets include sulfhydryl groups in proteins and enzymes, leading to their inactivation. The pathways involved include oxidative stress and disruption of cellular functions due to the formation of reactive oxygen species (ROS).
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Mercuric chloride (HgCl2)
- Mercuric nitrate (Hg(NO3)2)
- Mercuric oxide (HgO)
Comparison
Diperchloryloxymercury is unique due to the presence of perchlorate ions, which confer strong oxidizing properties. Compared to mercuric chloride and mercuric nitrate, this compound is more reactive and has different applications due to its oxidizing nature. Mercuric oxide, on the other hand, is less reactive and primarily used in different contexts.
Eigenschaften
CAS-Nummer |
7783-64-4 |
|---|---|
Molekularformel |
F4Zr |
Molekulargewicht |
167.22 g/mol |
IUPAC-Name |
zirconium(4+);tetrafluoride |
InChI |
InChI=1S/4FH.Zr/h4*1H;/q;;;;+4/p-4 |
InChI-Schlüssel |
OMQSJNWFFJOIMO-UHFFFAOYSA-J |
SMILES |
O=Cl(=O)(=O)O[Hg]OCl(=O)(=O)=O |
Kanonische SMILES |
[F-].[F-].[F-].[F-].[Zr+4] |
| 7616-83-3 | |
Physikalische Beschreibung |
White solid; [Hawley] White powder; [MSDSonline] |
Synonyme |
(beta-4)-zirconiumfluoride(zrf4; (T-4)-Zirconiumfluoride; Zirconium fluoride (ZrF4), (T-4)-; ZrF4; ZIRCONIUM TETRAFLUORIDE; ZIRCONIUM(IV) FLUORIDE; ZIRCONIUM FLUORIDE; ZIRCONIUM(IV) FLUORIDE, 99.9% |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


